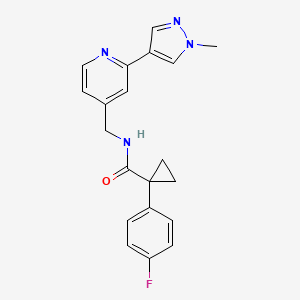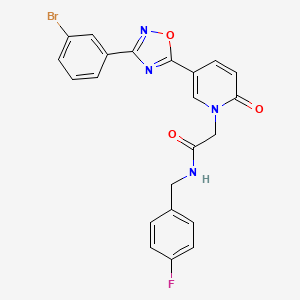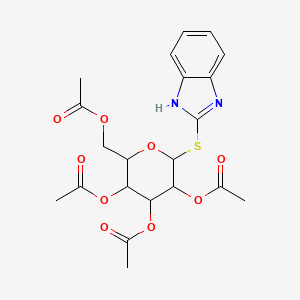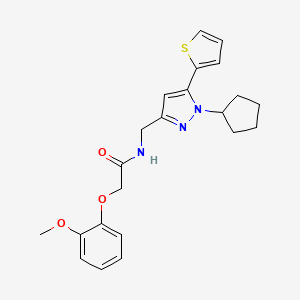
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzamide with three methoxy groups attached to the benzene ring at positions 3, 4, and 5 . It also has a tosylpyrrolidin-2-ylmethyl group attached to the nitrogen of the benzamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide core and multiple functional groups attached. The empirical formula is C20H22N2O5 , and the molecular weight is 370.40 .Chemical Reactions Analysis
The trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications
Materials Science and Luminescence
Research on compounds structurally similar to 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide shows applications in materials science, particularly in the development of luminescent materials. For instance, compounds derived from naphthalimide and connected to benzoic acid via a methylene group have been studied for their luminescent properties, showing enhanced emission in various solvents and potential applications in optoelectronic devices due to their aggregation-enhanced emission (AEE) and mechanochromic properties. Such materials have potential in sensors, displays, and other technologies requiring luminescent properties (Srivastava et al., 2017).
Pharmacological Research
In the realm of pharmacology, structurally related compounds have been explored for their potential therapeutic applications. Compounds with modifications on the benzamide moiety, particularly those incorporating the trimethoxybenzamide structure, have been synthesized and evaluated for their anticancer activity. These compounds show promise in targeting cancer stem cells, suggesting the potential utility of structurally related compounds, including this compound, in oncological research and therapy development (Bhat et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of similar compounds have provided valuable insights into the design and development of new chemical entities with potential applications in drug discovery and materials science. For example, the synthesis of aromatic polyamides and polyimides from compounds containing ether-linked diamines and their characterization through various spectroscopic and thermal analysis techniques highlight the versatility and potential applications of these compounds in creating advanced materials with specific mechanical and thermal properties (Yagci et al., 1998).
Future Directions
The future directions for this compound could involve further exploration of its potential bioactivity effects. The TMP group has shown promise in various areas, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities . Therefore, this compound could be a valuable agent across a wide range of biomedical applications.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-15-7-9-18(10-8-15)31(26,27)24-11-5-6-17(24)14-23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSANHSZTMOTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)

![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)




![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)




